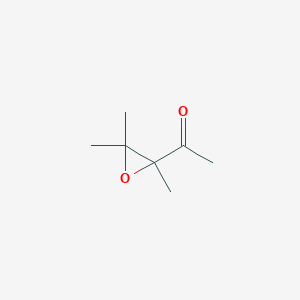
1-(2,3,3-trimethyloxiran-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ethanone group. It is a versatile chemical used in various fields due to its unique structure and reactivity.
準備方法
The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .
化学反応の分析
1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .
類似化合物との比較
1-(2,3,3-trimethyloxiran-2-yl)ethanone can be compared with other similar compounds, such as:
2-Pentanone, 3,4-epoxy-: This compound also contains an oxirane ring and an ethanone group but differs in its molecular structure and reactivity.
3,4-Epoxy-2-pentanone: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct reactivity and versatility in various applications.
特性
CAS番号 |
15120-99-7 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
InChIキー |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
正規SMILES |
CC(=O)C1(C(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















